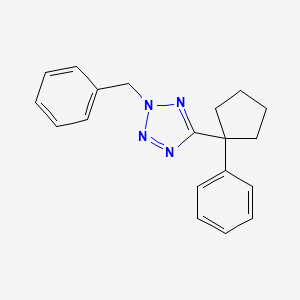

![molecular formula C13H9FN4OS B5562689 4-[(2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5562689.png)

4-[(2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-[(2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups and rings, including a fluorobenzylidene group, an amino group, a furyl group, a 1,2,4-triazole ring, and a thiol group . These groups are known to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazoles can generally be synthesized through the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other sulfur-containing compounds . The presence of a fluorobenzylidene group suggests that a fluorobenzaldehyde might be involved in the synthesis .Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the electron-donating and electron-withdrawing properties of its various functional groups. The presence of a fluorine atom, for example, could increase the compound’s electronegativity and influence its reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino and thiol groups are nucleophilic and could participate in various reactions. The fluorobenzylidene group might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a fluorine atom could increase the compound’s electronegativity and influence its solubility .科学的研究の応用

Intermolecular Interactions and Structural Analysis

Researchers have synthesized and characterized biologically active 1,2,4-triazole derivatives with fluorine substitutions, focusing on their intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. The study employs techniques like X-ray diffraction, DSC, TGA, and Hirshfeld surface analysis to understand these interactions, which are crucial for the development of new materials and drugs (Shukla et al., 2014).

Antimicrobial Activity

Synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide has been explored, leading to compounds demonstrating significant antimicrobial activity. This research underscores the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009).

Tyrosinase Inhibitory Effects

The synthesis of Schiff’s base derivatives from triazole compounds and their inhibitory effects on tyrosinase activity highlight their potential as antityrosinase agents. This is particularly relevant for medical applications such as treating hyperpigmentation disorders (Yu et al., 2015).

Fluorescent Probe Development

A novel triazole Schiff base fluorescent probe for Al3+ ion detection has been developed, showcasing the utility of triazole derivatives in creating sensitive and selective sensors for metal ions. Such probes are crucial for environmental monitoring and biomedical diagnostics (Shi & Zhao, 2019).

Insecticidal Activity

Research into tetrazole-linked triazole derivatives reveals their potential as insecticides, indicating the versatility of triazole compounds in pest control applications. This opens up avenues for developing safer and more effective insecticidal agents (Maddila et al., 2015).

Corrosion Inhibition

Schiff’s bases derived from pyridyl substituted triazoles have been studied for their corrosion inhibitory effects on mild steel in acidic environments. Such compounds offer potential as cost-effective and efficient corrosion inhibitors in industrial applications (Ansari et al., 2014).

将来の方向性

Given the wide range of biological activities exhibited by 1,2,4-triazoles and other compounds with similar functional groups, this compound could be a promising candidate for further study in medicinal chemistry . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent .

特性

IUPAC Name |

4-[(E)-(2-fluorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4OS/c14-10-5-2-1-4-9(10)8-15-18-12(16-17-13(18)20)11-6-3-7-19-11/h1-8H,(H,17,20)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIYWPQEXWUTSI-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

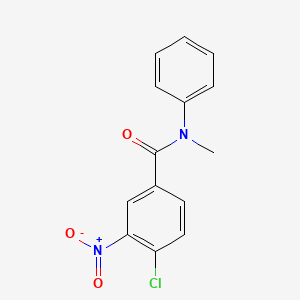

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)

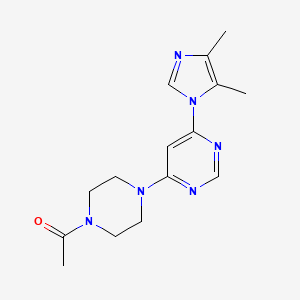

![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)

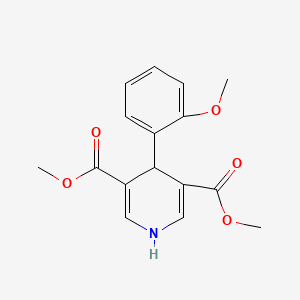

![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)

![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(1H-imidazol-2-yl)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5562661.png)

![4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5562672.png)

![8-(3-hydroxy-2-methylbenzoyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5562677.png)

![N-(4-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5562678.png)

![1-{[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5562682.png)

![[(3R*,4R*)-4-(azepan-1-ylmethyl)-1-(2-propoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5562695.png)